(Hydroxymethyl)diisopropylphosphine oxide
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Overview
Description
(Hydroxymethyl)diisopropylphosphine oxide is an organophosphorus compound characterized by the presence of a hydroxymethyl group and two isopropyl groups attached to a phosphine oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)diisopropylphosphine oxide typically involves the reaction of diisopropylphosphine with formaldehyde under controlled conditions. The reaction proceeds as follows:
Starting Materials: Diisopropylphosphine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium with a basic catalyst, such as sodium hydroxide.
Procedure: Diisopropylphosphine is mixed with formaldehyde in the presence of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Hydroxymethyl)diisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as trichlorosilane and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
(Hydroxymethyl)diisopropylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of (Hydroxymethyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diisopropylphosphine oxide: Lacks the hydroxymethyl group, making it less reactive in certain contexts.
Tris(hydroxymethyl)phosphine oxide: Contains three hydroxymethyl groups, offering different reactivity and solubility profiles.
Triphenylphosphine oxide: A more common phosphine oxide with different steric and electronic properties.
Uniqueness
(Hydroxymethyl)diisopropylphosphine oxide is unique due to the presence of both hydroxymethyl and isopropyl groups, which confer distinct reactivity and solubility characteristics. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H17O2P |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
di(propan-2-yl)phosphorylmethanol |
InChI |
InChI=1S/C7H17O2P/c1-6(2)10(9,5-8)7(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
IYCUPKGELFAAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(CO)C(C)C |
Origin of Product |
United States |
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